Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride
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Overview
Description
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolo[2,3-b]pyridine core, which is a structural motif found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by esterification and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can modify the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby providing a basis for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 7-azaindole
- 7H-pyrrolo[2,3-b]pyridine
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its reactivity and biological activity. These features make it a valuable compound for targeted research and development .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7;/h2-3H,4-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHHVWYLZIYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CCN2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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